
(2S,4S)-allyl 2-(((allyloxycarbonyl)(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C13H21N3O6S2 . It has a molecular weight of 379.45 . The structure of this compound is unique, allowing it to be used in various fields of research.Physical And Chemical Properties Analysis
This compound has a molecular weight of 379.45 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound can be utilized in proteomics , the large-scale study of proteins, particularly their structures and functions. It may serve as a precursor or a reagent in the synthesis of peptides or proteins that are studied for their biological activities .
Drug Development
In the realm of pharmaceuticals , such a molecule could be a key intermediate in the synthesis of new drug candidates , especially those targeting diseases that involve sulfonamide groups, which are known for their antibacterial properties .
Chemical Synthesis
The compound’s structure suggests it could be used in chemical synthesis to introduce sulfonamide functionalities into other molecules, potentially leading to the development of novel compounds with unique properties .
Material Science
In material science , the compound could be explored for the creation of new polymers or coatings that require the stability provided by the sulfonamide group, which could enhance the durability of materials .
Analytical Chemistry
It might find applications in analytical chemistry as a standard or a reference compound in chromatographic methods or mass spectrometry, aiding in the identification or quantification of complex mixtures .
Enzyme Inhibition Studies
The sulfamoyl group within the compound’s structure indicates potential use in enzyme inhibition studies , particularly in designing inhibitors for enzymes that interact with sulfonamides .
Agricultural Chemistry
There could be applications in agricultural chemistry , where such compounds are investigated for their potential use as pesticides or herbicides , given the biological activity of sulfonamide-related substances .
Bioconjugation Techniques
Lastly, the compound could be employed in bioconjugation techniques , where it is used to attach biomolecules to various surfaces or other molecules, which is crucial in biomedical research and diagnostics .
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. Its potential applications in scientific research suggest that it could have various mechanisms of action depending on the context.
Safety and Hazards
The safety information available indicates that this compound should be handled with caution. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
prop-2-enyl (2S,4S)-2-[[prop-2-enoxycarbonyl(sulfamoyl)amino]methyl]-4-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S2/c1-3-5-21-12(17)15-9-11(23)7-10(15)8-16(24(14,19)20)13(18)22-6-4-2/h3-4,10-11,23H,1-2,5-9H2,(H2,14,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOETITIUHVQM-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CC(CC1CN(C(=O)OCC=C)S(=O)(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1C[C@H](C[C@H]1CN(C(=O)OCC=C)S(=O)(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

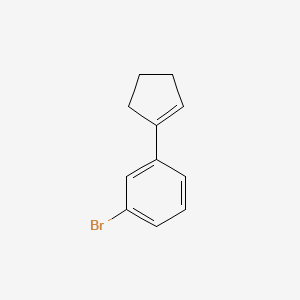


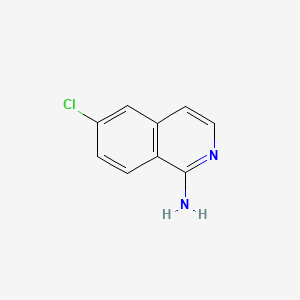

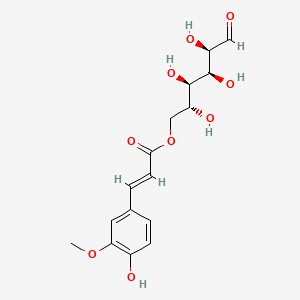
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
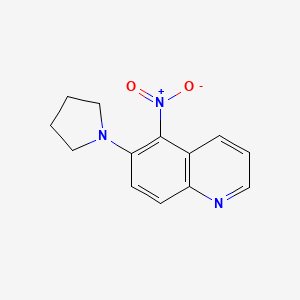

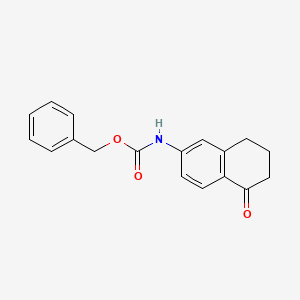
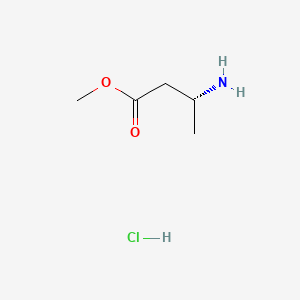

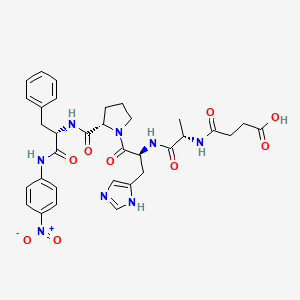
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)